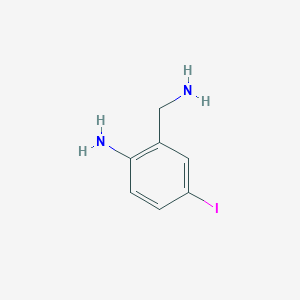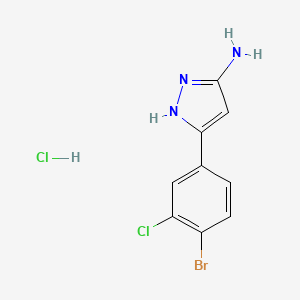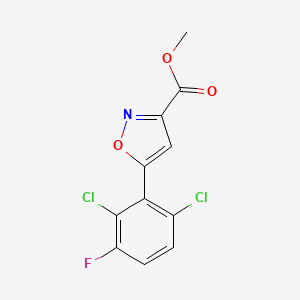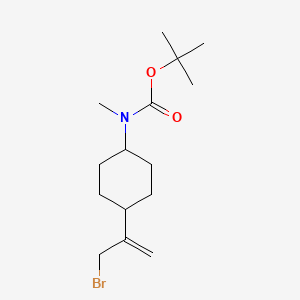
6-(Benzyloxy)-3-methylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-3-methylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a benzyloxy group at the 6th position and a methyl group at the 3rd position of the benzofuran ring makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-3-methylbenzofuran typically involves the following steps:
Benzylation: The introduction of the benzyloxy group can be achieved through the benzylation of a hydroxyl group on the benzofuran ring. This can be done using benzyl bromide in the presence of a base such as sodium hydride.
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scaling up laboratory procedures would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler benzofuran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzofuran derivatives without the benzyloxy group.
Substitution: Halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-3-methylbenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-(Benzyloxy)-3-methylbenzofuran exerts its effects depends on its interaction with molecular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methyl group may influence the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.
Comparación Con Compuestos Similares
6-(Benzyloxy)benzofuran: Lacks the methyl group at the 3rd position.
3-Methylbenzofuran: Lacks the benzyloxy group at the 6th position.
6-(Methoxy)-3-methylbenzofuran: Has a methoxy group instead of a benzyloxy group.
Uniqueness: 6-(Benzyloxy)-3-methylbenzofuran is unique due to the combined presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity in ways that are distinct from its analogs.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-methyl-6-phenylmethoxy-1-benzofuran |
InChI |
InChI=1S/C16H14O2/c1-12-10-18-16-9-14(7-8-15(12)16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clave InChI |
QRYCMOHCQJBOBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methoxy-2-methyl-3h-benzo[f]chromen-3-one](/img/structure/B13694156.png)









![2-Phenylbenzo[D]oxazol-7-amine](/img/structure/B13694216.png)

![1-Chloro-3H-benzo[f]chromen-3-one](/img/structure/B13694234.png)
